(烯丙氧基)乙醛

描述

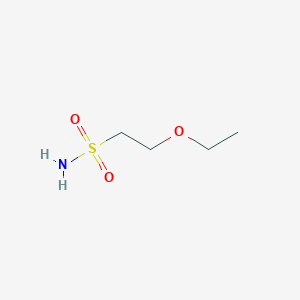

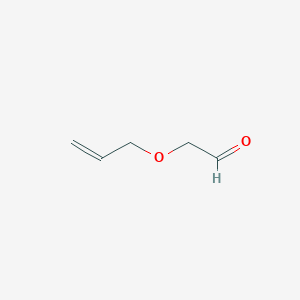

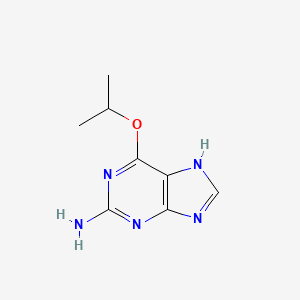

(Allyloxy)acetaldehyde is a compound that can be understood as a combination of an allyl group and acetaldehyde. An allyl group is a substituent with the structural formula −CH2−HC=CH2 . Acetaldehyde (IUPAC systematic name ethanal) is an organic chemical compound with the formula CH3CHO .

Synthesis Analysis

A visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the construction of sulfonated benzoxepines has been developed .

Molecular Structure Analysis

The molecular structure of (Allyloxy)acetaldehyde can be inferred from the structures of its components. The allyl group consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . Acetaldehyde has a carbonyl group (C=O) and a methyl group (CH3) attached to it .

Chemical Reactions Analysis

The abstraction of a hydrogen atom from aldehydes to afford acyl radicals has evolved as a rising star in this field due to its high atom-economy and the ready availability of aldehydes . A visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the construction of sulfonated benzoxepines is developed .

Physical And Chemical Properties Analysis

Acetaldehyde is a colorless liquid or gas, boiling near room temperature. It is one of the most important aldehydes, occurring widely in nature and being produced on a large scale in industry . It has a molecular weight of 44.0526 . It is completely miscible in water .

科学研究应用

食品分析和毒理学:一项研究开发了一种有效的方法来测定各种食品样品(包括水果和酒精饮料)中的乙醛含量。这项研究对于食品安全和毒理学研究至关重要 (Jeong 等人,2015 年)。

有机合成和化学:研究表明,使用特定的化学组合物从醛(非酮)化学选择性地脱保护缩醛。这一发现对有机合成和化学反应领域具有重要意义 (Fujioka 等人,2004 年)。

环境化学:已对阿拉斯加亚北极雪层中的乙醛进行了研究,以了解其反应性以及物理和化学交换过程。这项研究提供了对大气化学和环境科学的见解 (Dominé 等人,2009 年)。

有机化合物的酶促合成:已经探索了酶促方法来制备各种对映体纯化合物。该方法在大型有机合成中具有应用,并可用于制药和化工行业 (Pederson 等人,1990 年)。

乙醛和人类健康:研究探索了乙醛与人类 DNA 的相互作用及其潜在致癌特性。这项研究对于了解与乙醛接触相关的健康风险至关重要 (Wang 等人,2000 年)。

分析化学和传感器开发:已经进行研究以开发用于检测酒精饮料中乙醛的荧光传感器。该技术对于食品和饮料行业的质量控制至关重要 (Yang 等人,2019 年)。

微生物生物合成用于工业应用:研究重点是提高微生物(如流动单胞菌)中乙醛的产量。这项研究对乙醛和相关化学品的工业生产具有影响 (Kalnenieks 等人,2019 年)。

核磁共振 (NMR) 光谱:已经探索了使用 NMR 光谱来研究含有乙醛和水的系统中的化学平衡。这项研究对于了解乙醛在各种化学环境中的行为至关重要 (Scheithauer 等人,2015 年)。

生物和医学研究:对乙醛对人红细胞的氧化作用的研究提供了对其对人类健康和潜在毒理作用影响的见解 (Waris 等人,2020 年)。

作用机制

The mechanism of action of (Allyloxy)acetaldehyde can be inferred from the mechanisms of its components. Disulfiram blocks the oxidation of alcohol at the acetaldehyde stage during alcohol metabolism following disulfiram intake causing an accumulation of acetaldehyde in the blood producing highly unpleasant symptoms . Aldehydes pose severe toxicity to the growth and metabolism of the S. cerevisiae through a variety of toxic molecular mechanisms, predominantly via damaging macromolecules and hampering the production of targeted compounds .

未来方向

The abstraction of a hydrogen atom from aldehydes to afford acyl radicals has evolved as a rising star in this field due to its high atom-economy and the ready availability of aldehydes . This opens up a wealth of new excited-state chemistry in protein active sites and establishes the framework for developing a new generation of enantioselective photocatalysts .

属性

IUPAC Name |

2-prop-2-enoxyacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h2-3H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDSTTJQDAOSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Pyrazolo[1,5-b]pyridazin-3-ylethanone](/img/structure/B3271638.png)